molecular formula C16H17NO2S B5818990 N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide

N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B5818990
M. Wt: 287.4 g/mol
InChI Key: FGIKZHXMIYJXNJ-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group, a methyl group, and a phenylsulfanyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2-methylaniline and phenylsulfanylacetic acid.

    Acylation Reaction: The 4-methoxy-2-methylaniline undergoes an acylation reaction with phenylsulfanylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry:

    Catalysis: N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its structural features, it can be explored as a potential lead compound for developing new pharmaceuticals.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2-(phenylsulfanyl)acetamide
  • N-(4-methylphenyl)-2-(phenylsulfanyl)acetamide
  • N-(4-methoxy-2-methylphenyl)-2-(methylsulfanyl)acetamide

Comparison:

  • N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and binding properties.
  • N-(4-methoxyphenyl)-2-(phenylsulfanyl)acetamide lacks the methyl group, which may result in different steric and electronic effects.
  • N-(4-methylphenyl)-2-(phenylsulfanyl)acetamide lacks the methoxy group, potentially altering its solubility and interaction with targets.
  • N-(4-methoxy-2-methylphenyl)-2-(methylsulfanyl)acetamide has a methylsulfanyl group instead of a phenylsulfanyl group, which can significantly change its chemical behavior.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12-10-13(19-2)8-9-15(12)17-16(18)11-20-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIKZHXMIYJXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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